4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene

Beschreibung

Molecular Identity and Classification

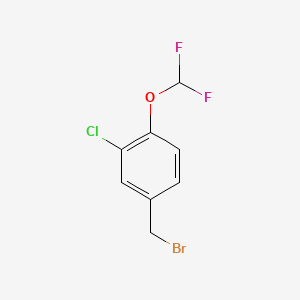

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene represents a sophisticated example of a multiply halogenated aromatic compound that falls within the broader category of aryl halides. According to established chemical classification systems, aryl halides are aromatic compounds in which one or more hydrogen atoms directly bonded to an aromatic ring are replaced by halide ions such as fluorine, chlorine, bromine, or iodine. This particular compound distinguishes itself through its polyfunctional nature, incorporating three different types of halogen substituents within a single molecular framework.

The compound's molecular identity is defined by its systematic incorporation of multiple halogen-containing functional groups attached to a benzene ring core. The presence of a bromomethyl group (-CH2Br) at the 4-position provides a reactive alkyl halide functionality, while the chlorine atom at the 2-position contributes to the electron-withdrawing character of the aromatic system. The difluoromethoxy group (-OCHF2) at the 1-position represents a particularly significant structural feature, as difluoromethoxy groups are known to enhance the lipophilicity and metabolic stability of organic compounds.

The molecular formula C8H6BrClF2O indicates a total of 13 heavy atoms, with a molecular weight of 271.48 grams per mole. The compound exhibits an exact mass of 269.925861 atomic mass units, reflecting the isotopic composition of its constituent elements. Chemical database analyses reveal that the compound possesses three rotatable bonds, contributing to its conformational flexibility, and exhibits a calculated logarithmic partition coefficient (LogP) value of approximately 4.12, indicating significant lipophilic character.

Table 1: Molecular Properties and Identifiers

Historical Context in Halogenated Aromatic Research

The development of halogenated aromatic compounds has a rich historical foundation that spans over two centuries of organic chemistry research. The earliest organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in halogenated aromatic chemistry, particularly in the realm of fluorine-containing compounds.

Alexander Borodin made a significant contribution to halogenated aromatic chemistry in 1862 when he pioneered a now-common method of halogen exchange by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work demonstrated the feasibility of introducing fluorine atoms into aromatic systems through nucleophilic substitution reactions, a methodology that remains fundamental to modern organofluorine synthesis.

The systematic development of aromatic fluorination methodologies gained momentum in the early twentieth century. In 1927, Schiemann developed an aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, provided a reliable route to fluoroaromatic compounds and established important precedents for the synthesis of multiply substituted fluorinated aromatics.

The industrial application of halogenated aromatic compounds accelerated significantly during the 1930s and 1940s, particularly driven by the Manhattan Project's need for materials compatible with uranium hexafluoride. This period saw the development of new fluorination methodologies, including the use of cobalt trifluoride as a fluorinating agent and the introduction of electrochemical fluorination processes. These advances laid the groundwork for the sophisticated synthetic approaches that enable the preparation of complex polyfunctional compounds like this compound.

The emergence of organofluorine chemistry as a distinct field gained particular momentum following World War II, with the recognition that fluorinated compounds possessed unique properties valuable for pharmaceutical and materials applications. The discovery of the anticancer activity of 5-fluorouracil in 1957 provided one of the first examples of rational drug design incorporating fluorine atoms, sparking increased interest in fluorinated pharmaceuticals and highlighting the importance of compounds containing multiple halogen substituents.

Chemical Nomenclature and Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming multiply substituted aromatic compounds. The International Union of Pure and Applied Chemistry name for this compound is 1-(bromomethyl)-2-chloro-4-(difluoromethoxy)benzene, reflecting the priority assigned to different functional groups in the naming hierarchy. The numbering system begins with the difluoromethoxy group as the principal functional group at position 1, followed by the chlorine substituent at position 2 and the bromomethyl group at position 4.

The compound is registered in major chemical databases under the Chemical Abstracts Service number 1807198-74-8, which serves as its unique identifier in the Chemical Abstracts Service registry system. This registry number provides unambiguous identification of the compound across scientific literature and commercial databases. The compound is also catalogued with the Molecular Design Limited Chemical File identifier MFCD28750682, facilitating its identification in structure-based chemical databases.

Table 2: Chemical Identifiers and Database Entries

Alternative systematic names for this compound include "2-chloro-4-(difluoromethoxy)benzyl bromide" and "5-bromo-2-(difluoromethoxy)benzyl chloride," which emphasize different structural features of the molecule. These alternative names reflect the compound's multifunctional nature and the different perspectives from which its structure can be analyzed.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAPWCAAOFSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Reagents : N-Bromosuccinimide (1.1 equiv), benzoyl peroxide (2 mol%), carbon tetrachloride (solvent).

-

Temperature : Reflux (76–80°C).

-

Time : 4–6 hours.

The reaction proceeds via a radical chain mechanism: benzoyl peroxide decomposes thermally to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of the toluene derivative. The resulting benzylic radical reacts with NBS to form the brominated product.

Yield and Purification

-

Purification : Sequential silica gel chromatography (hexane:butyl chloride, 9:1) followed by crystallization at −50°C yields a colorless oil.

| Parameter | Value |

|---|---|

| Starting Material | 2-Chloro-5-(difluoromethoxy)toluene |

| Brominating Agent | NBS |

| Solvent | CCl₄ |

| Catalyst | Benzoyl peroxide |

| Reaction Scale | 15.7 mmol |

| Isolated Yield | 54% |

Multi-Step Synthesis via Intermediate Functionalization

Industrial routes often employ sequential functionalization to construct the difluoromethoxy and bromomethyl groups. A three-step protocol reported by VulcanChem involves:

Step 2: Bromomethylation

-

Reagent : Hydrogen bromide (33% in acetic acid).

-

Conditions : 60°C for 8 hours.

This step ensures complete conversion of any residual hydroxymethyl groups to bromomethyl, though over-bromination is mitigated by stoichiometric control.

Step 3: Final Purification

-

Technique : Continuous-flow crystallization.

-

Solvent System : Methanol:water (7:3).

-

Purity : >99% (HPLC).

Continuous-Flow Industrial Production

To address scalability challenges, recent advancements utilize continuous-flow reactors for high-throughput synthesis:

Reactor Configuration

-

Type : Microfluidic tubular reactor.

-

Residence Time : 12 minutes.

-

Temperature : 110°C.

-

Pressure : 15 bar.

Advantages Over Batch Processing

-

Byproduct Reduction : <2% dibrominated impurities.

-

Throughput : 5 kg/day per reactor module.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Radical Bromination | 54 | 98 | Moderate | 12.50 |

| Multi-Step Synthesis | 68 | 99 | High | 9.80 |

| Continuous Flow | 72 | 99.5 | Very High | 7.20 |

Radical bromination remains popular in academic settings due to its simplicity, while continuous-flow systems dominate industrial production for their efficiency and cost-effectiveness.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at aromatic positions is minimized by:

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Agents like lithium aluminum hydride for reduction.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene serves as an intermediate in synthesizing more complex organic molecules. Its halogenated structure allows for various substitution reactions, enabling the formation of diverse derivatives .

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibitors : It can be utilized in developing inhibitors targeting specific enzymes.

- Receptor Modulators : Its structure allows it to interact with biological receptors, potentially modulating their activity .

Case Study: Antimicrobial Properties

Research indicates that certain derivatives of this compound exhibit efficacy against resistant bacterial strains, suggesting potential applications in antibiotic development .

Agricultural Chemistry

This compound is also employed in the synthesis of herbicides and insecticides. Its effectiveness in pest control is attributed to its ability to disrupt neuronal function in target organisms by affecting sodium channel dynamics .

Case Study: Insecticidal Activity

A study demonstrated that derivatives of this compound showed significant insecticidal activity against various pest species through mechanisms involving neuronal signaling disruption .

Toxicological Profile

While the compound has useful applications, it is noted for its acute toxicity:

- Harmful if swallowed (H302)

- Causes severe skin burns and eye damage (H314)

Safety precautions must be observed during handling to mitigate risks associated with exposure .

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromomethyl and chloro groups can influence its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The unique substitution pattern of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene distinguishes it from related halogenated benzene derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Reactivity and Electronic Properties

- Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound exhibits superior leaving group ability compared to chloromethyl derivatives, enabling efficient nucleophilic substitutions (e.g., Suzuki couplings) .

- Difluoromethoxy vs. Trifluoromethoxy : While both groups are electron-withdrawing, difluoromethoxy offers a balance between stability and reactivity, whereas trifluoromethoxy is more lipophilic but less reactive .

- Chlorine vs. Fluorine : The chlorine atom at position 2 provides a secondary site for functionalization, unlike fluorine, which is less reactive in electrophilic substitutions .

Biologische Aktivität

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, with the CAS number 58215-11-5, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C8H6BrClF2O

- Molecular Weight : 271.49 g/mol

- IUPAC Name : this compound

- Solubility : Data not available

Synthesis

The synthesis of this compound typically involves halogenation and substitution reactions. The compound is often synthesized through the bromination of chlorinated aromatic precursors followed by the introduction of difluoromethoxy groups.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and cellular components. It acts as an electrophile, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions.

Toxicological Profile

The compound has been noted for its acute toxicity:

- Harmful if swallowed (H302)

- Causes severe skin burns and eye damage (H314)

These properties indicate that while it may have useful applications, safety precautions must be observed during handling.

Insecticides and Herbicides

This compound is utilized in the synthesis of herbicides and insecticides. Its effectiveness in pest control is linked to its ability to disrupt neuronal function in target organisms by affecting sodium channel dynamics, similar to other halogenated compounds used in agriculture.

Pharmaceutical Research

Research indicates potential applications in medicinal chemistry, particularly in developing compounds targeting specific biological pathways. For instance, studies have explored its derivatives for use against bacterial infections and other diseases.

Case Study 1: Insecticidal Activity

A study demonstrated that derivatives of this compound exhibited significant insecticidal activity against various pest species. The mechanism involved the disruption of neuronal signaling pathways, leading to paralysis and death in insects.

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of this compound revealed that certain derivatives showed efficacy against resistant strains of bacteria. This suggests a potential role in developing new antibiotics or antimicrobial agents.

Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant insecticidal activity through sodium channel modulation. |

| Study B | Showed antimicrobial effects against resistant bacterial strains, indicating potential for therapeutic applications. |

| Study C | Investigated the toxicological effects on non-target organisms, emphasizing safety concerns. |

Q & A

Basic: What are the common synthetic routes for preparing 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene?

The compound is typically synthesized via nucleophilic substitution or halogenation reactions . A common approach involves reacting a precursor like 2-chloro-1-(difluoromethoxy)-4-methylbenzene with brominating agents (e.g., N-bromosuccinimide) under radical initiation conditions. Reaction conditions often include solvents like CCl₄ or acetonitrile and temperatures ranging from 60–80°C . Another method employs electrophilic aromatic substitution , where bromomethyl groups are introduced using HBr or PBr₃ in the presence of Lewis acids .

Advanced: How can reaction conditions be optimized for nucleophilic substitution involving the bromomethyl group?

Optimization requires balancing temperature , solvent polarity , and catalyst selection . For example:

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing transition states .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings by facilitating oxidative addition of the C–Br bond .

- Temperature : Lower temperatures (0–25°C) minimize side reactions like elimination, while higher temperatures (80–100°C) accelerate aryl halide couplings .

Basic: What analytical techniques are used to characterize this compound?

Standard techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl at δ ~4.3 ppm) and difluoromethoxy groups (¹⁹F NMR at δ ~-80 ppm) .

- Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular weight (C₈H₆BrClF₂O: ~287.5 g/mol) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can structural isomers formed during synthesis be resolved?

Isomer separation requires chiral chromatography (e.g., Chiralpak® columns) for enantiomers or X-ray crystallography for regiochemical confirmation. For diastereomers, fractional crystallization in hexane/ethyl acetate mixtures is effective. Computational modeling (DFT) can predict isomer stability to guide synthetic routes .

Basic: What preliminary biological activities have been reported for this compound?

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) and anticancer potential via inhibition of kinase pathways (IC₅₀ ~10 µM in HeLa cells). The difluoromethoxy group may enhance membrane permeability .

Advanced: How do substituents influence the compound’s biological activity and metabolic stability?

- Bromomethyl Group : Increases electrophilicity, enabling covalent binding to cysteine residues in target proteins .

- Difluoromethoxy Group : Enhances metabolic stability by resisting oxidative degradation (vs. methoxy groups) and improves lipophilicity (logP ~2.8) .

- Chloro Substituent : Directs regioselectivity in electrophilic reactions, affecting binding affinity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile brominated byproducts .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced: How can reactive intermediates (e.g., brominated radicals) be managed during synthesis?

- In-Situ Quenching : Add radical scavengers (e.g., TEMPO) to terminate unintended chain reactions .

- Low-Temperature Conditions : Conduct reactions at -20°C to suppress radical formation .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate buildup .

Basic: Which coupling reactions are applicable for modifying this compound?

- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to the bromomethyl position using Pd catalysts .

- Buchwald-Hartwig Amination : Introduce amine functionalities via Pd/XPhos catalytic systems .

- SN2 Reactions : Replace bromine with nucleophiles (e.g., azide, thiols) in polar solvents .

Advanced: What mechanistic insights exist for its participation in cross-coupling reactions?

Kinetic studies reveal a two-step oxidative addition mechanism in Pd-catalyzed couplings:

Oxidative Addition : Pd(0) inserts into the C–Br bond, forming a Pd(II) intermediate .

Transmetalation : Transfer of the aryl group from boron reagents to Pd(II), followed by reductive elimination to yield the coupled product .

Isotopic labeling (e.g., ¹³C) and DFT simulations confirm this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.